2-Nitrothiazole
Overview
Description
2-Nitrothiazole is a heterocyclic compound containing a thiazole ring with a nitro group attached to it. This compound is known for its significant biological activities and is used in various scientific research applications. The presence of both the nitro and thiazole groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrothiazole typically involves the halogenation of N,N-dialkyl-2-nitro-etheneamine, followed by a reaction with thiourea, and subsequent treatment with water . This method avoids hazardous nitration and rearrangement procedures, making it safer for industrial production.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using the same synthetic route. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of halogenating agents and thiourea in a controlled environment helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 2-amino-5-nitrothiazole.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Nitrothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties and potential use in treating bacterial infections.
Medicine: Investigated for its potential as a hypoxic cell radiosensitizer in cancer therapy.
Industry: Used in the production of dyes and pigments due to its unique color properties.
Mechanism of Action
2-Nitrothiazole can be compared with other nitroheterocyclic compounds such as nitroimidazoles and nitrofurans:
Nitroimidazoles: Similar in their use as antimicrobial agents and hypoxic cell radiosensitizers.
Nitrofurans: Also used for their antimicrobial properties but have different structural features and reactivity.
Uniqueness: this compound is unique due to the presence of the thiazole ring, which imparts distinct chemical properties and reactivity compared to other nitroheterocycles. This uniqueness makes it valuable in various scientific and industrial applications.
Comparison with Similar Compounds
- Nitroimidazoles (e.g., metronidazole)
- Nitrofurans (e.g., nitrofurantoin)
- Other nitrothiazole derivatives (e.g., nitazoxanide)
Properties
IUPAC Name |
2-nitro-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-5(7)3-4-1-2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNUOSXDMYFQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073268 | |
Record name | Thiazole, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1606-76-4 | |
Record name | 2-Nitrothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1606-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-NITROTHIAZOLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355043 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazole, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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